molecular formula C15H12Cl2N4O3S B14092969 8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14092969
M. Wt: 399.3 g/mol
InChI Key: BURZSBSDANVQRR-UHFFFAOYSA-N
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Description

8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, dichlorophenyl group, and sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the dichlorophenyl intermediate: This involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate reagent to form the 3,4-dichlorophenyl intermediate.

    Attachment of the sulfanyl group: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the purine core: The final step involves the cyclization of the intermediate with a purine precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenoxyethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H12Cl2N4O3S

Molecular Weight

399.3 g/mol

IUPAC Name

8-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H12Cl2N4O3S/c1-20-12-11(13(23)21(2)15(20)24)18-14(19-12)25-6-10(22)7-3-4-8(16)9(17)5-7/h3-5H,6H2,1-2H3,(H,18,19)

InChI Key

BURZSBSDANVQRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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